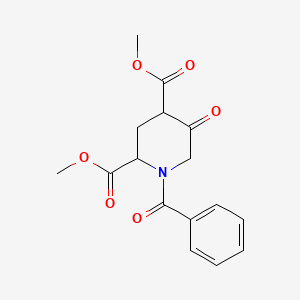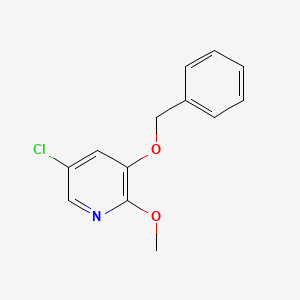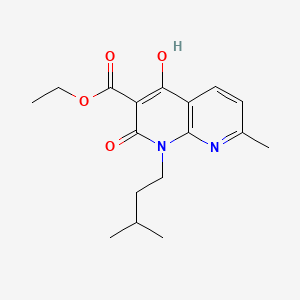
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a special chemical offered by various providers such as BOC Sciences and Benchchem. It has a molecular formula of C16H17NO6 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, such as its melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Polymer Science Application
- Immobilization on Polyacrylic Acid Gels : A study by Zhumagalieva et al. (2005) investigated the immobilization of a medicinal compound, succinate of 2,5-dimethyl-4-benzoyl-oxypiperidine (AK-29), on polyacrylic acid (PAA) gels. The research found that both the concentration and pH dependency of AK-29 sorption over PAA gels increased with the gel's crosslinking degree. This process demonstrated an efficient method for the controlled release of the medicinal compound from the gel phase, which is crucial for pharmaceutical applications (Zhumagalieva, Beisebekov, & Abilov, 2005).
Organic Chemistry Applications
- Synthesis and Structural Studies : Fernández et al. (1992) synthesized a series of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates and conducted structural and biochemical studies on them. This research contributes to the field by providing insights into the molecular structures and potential reactivity of these compounds, which are valuable for developing new synthetic pathways and compounds (Fernández et al., 1992).
Medicinal Chemistry Applications
- Antimycobacterial Properties : Venugopala et al. (2020) synthesized and evaluated a series of dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates for their anti-tubercular activities. One compound, in particular, showed promising anti-TB activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. This study highlights the potential of these compounds in developing new treatments for tuberculosis, which remains a significant global health challenge (Venugopala et al., 2020).
Corrosion Inhibition
- Mild Steel Protection in Acidic Solutions : Chafiq et al. (2020) studied the inhibition properties of certain compounds, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, for protecting mild steel in acidic environments. This research is crucial for industrial applications where corrosion resistance is paramount, showcasing how organic compounds can be used as effective corrosion inhibitors (Chafiq et al., 2020).
Propriétés
IUPAC Name |
dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-22-15(20)11-8-12(16(21)23-2)17(9-13(11)18)14(19)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKRUDATDKFEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N(CC1=O)C(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735067 |
Source


|
| Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
CAS RN |
1255663-98-9 |
Source


|
| Record name | 2,4-Piperidinedicarboxylic acid, 1-benzoyl-5-oxo-, 2,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255663-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)
![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)


![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)
